Tris(4-methoxyphenyl)amine

Descripción general

Descripción

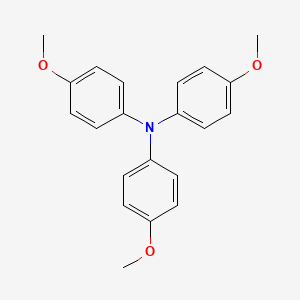

Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3. It is a derivative of triphenylamine, where each phenyl group is substituted with a methoxy group at the para position. This compound is known for its electron-donating properties and is widely used in various fields, including materials science and organic electronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris(4-methoxyphenyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with triphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Tris(4-methoxyphenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives with different substitution patterns.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces various amine derivatives .

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1. Dye-Sensitized Solar Cells (DSSCs)

One of the prominent applications of TPAA is in enhancing the efficiency of dye-sensitized solar cells. Research indicates that incorporating TPAA into cobalt tris(bipyridine) redox electrolytes significantly improves the performance of DSSCs. The introduction of TPAA leads to an increase in efficiency from 7.2% to 9.1% under standard illumination conditions, and up to 11.7% at lower light intensities (0.46 sun). This enhancement is attributed to the ultrafast electron transfer processes facilitated by TPAA, which optimizes the overall electron transfer kinetics at the photoanode side .

| Parameter | Standard Electrolyte | TPAA-Enhanced Electrolyte |

|---|---|---|

| Efficiency (%) | 7.2 | 9.1 |

| Efficiency at 0.46 sun (%) | N/A | 11.7 |

| Stability (Efficiency after 250h) | N/A | 90% |

1.2. Catalytic Properties

TPAA has been explored as a catalyst in various organic reactions, particularly in photochemical processes. For instance, it has been shown to facilitate the co-oxidation of sulfides and phosphines when photoexcited, demonstrating its potential as a radical initiator in synthetic organic chemistry . This property can be harnessed for developing new synthetic pathways in organic synthesis.

Material Science

2.1. Conjugated Polymers

TPAA serves as a building block for synthesizing functional conjugated polymers, which are crucial in optoelectronic applications such as organic light-emitting diodes (OLEDs) and electrochromic devices (ECDs). The incorporation of TPAA into polymer backbones enhances the electrochemical stability and optical properties of these materials, making them suitable for advanced technological applications .

2.2. Electrochromic Devices

The use of TPAA-based polymers in electrochromic devices has garnered attention due to their ability to exhibit multicolor behaviors upon electrical stimulation. Studies have shown that these polymers can achieve significant changes in transmittance and coloration efficiency, which are desirable traits for applications in smart windows and displays .

Case Studies

3.1. Efficiency Improvement in DSSCs

In a study published by Nature Communications, researchers demonstrated that the addition of TPAA to cobalt-based electrolytes resulted in a notable increase in solar cell efficiency and stability . The mechanism involved ultrafast dye regeneration kinetics facilitated by TPAA, which was confirmed through spectroelectrochemical measurements.

3.2. Photochemical Reactions

Another study highlighted TPAA's role in photochemical co-oxidation reactions, showcasing its effectiveness as a radical initiator under specific conditions . This application opens pathways for utilizing TPAA in developing new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of tris(4-methoxyphenyl)amine involves its electron-donating properties. The methoxy groups enhance the electron density on the nitrogen atom, making it a strong electron donor. This property is crucial in its applications in organic electronics, where it facilitates charge transport and improves device performance .

Comparación Con Compuestos Similares

Similar Compounds

Triphenylamine: The parent compound without methoxy substitutions.

Tris(4-methylphenyl)amine: Similar structure with methyl groups instead of methoxy groups.

Tris(4-chlorophenyl)amine: Similar structure with chloro groups instead of methoxy groups.

Uniqueness

Tris(4-methoxyphenyl)amine is unique due to its enhanced electron-donating properties compared to its analogs. The presence of methoxy groups increases the electron density on the nitrogen atom, making it more effective in applications requiring strong electron donors .

Actividad Biológica

Tris(4-methoxyphenyl)amine (TMPA) is an organic compound with the molecular formula C21H21NO3, known for its significant role in various biochemical processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in scientific research.

Chemical Structure and Properties

This compound is a derivative of triphenylamine, where each phenyl group is substituted with a methoxy group at the para position. This structure imparts notable electron-donating properties, making TMPA useful in fields such as materials science and organic electronics.

1. Enzyme Interactions

TMPA has been shown to interact with various enzymes, enhancing their stability and activity. For instance, it acts as a stabilizing agent for trypsin and chymotrypsin during immobilization processes. The compound can bind covalently to specific biomolecules, leading to either enzyme activation or inhibition depending on the context.

2. Cellular Effects

TMPA influences several cellular processes:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Antiproliferative Activity : Studies indicate that TMPA derivatives enhance the effectiveness of anticancer drugs in cell lines such as human acute lymphoblastic leukemia and ovarian adenocarcinoma.

- Toxicity : While lower doses can enhance cellular functions, higher concentrations may lead to toxicity, including enzyme inhibition and cellular damage.

Biochemical Pathways

TMPA participates in various metabolic pathways. It interacts with metabolic enzymes, influencing the production and utilization of metabolites. Its role in metabolic regulation highlights its potential therapeutic applications.

Transport and Distribution

The compound's transport within cells is mediated by specific transporters and binding proteins. Its localization affects its biological activity significantly; TMPA can be directed to specific organelles where it exerts its effects.

Case Study 1: Enhancement of Anticancer Drugs

In laboratory settings, TMPA derivatives were tested for their ability to enhance the antiproliferative effects of established anticancer agents. The results showed significant improvements in cell viability assays, indicating that TMPA could serve as a valuable adjuvant in cancer therapy.

Case Study 2: Enzyme Stabilization

Research demonstrated that TMPA significantly improved the thermal stability of immobilized enzymes compared to controls without the compound. This finding suggests potential applications in biocatalysis where enzyme stability is crucial for industrial processes.

Applications in Scientific Research

TMPA has diverse applications across several fields:

- Organic Electronics : Used as a hole-transport material in organic light-emitting diodes (OLEDs) and photovoltaics (OPVs).

- Materials Science : Employed in synthesizing redox-active materials and electrochromic devices.

- Biological Research : Acts as a building block for synthesizing biologically active molecules and fluorescent probes.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Stabilization | Enhances thermal stability of trypsin and chymotrypsin during immobilization |

| Anticancer Drug Synergy | Increases effectiveness of anticancer drugs in specific cell lines |

| Metabolic Regulation | Influences metabolic pathways through enzyme interaction |

| Transport Mechanism | Mediated by specific transporters affecting localization within cells |

Propiedades

IUPAC Name |

4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432047 | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-56-1 | |

| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tris(4-methoxyphenyl)amine used in dye-sensitized solar cells (DSSCs)?

A: this compound, often abbreviated as TMAPA, functions as a redox mediator in DSSCs, specifically within cobalt complex-based electrolytes. [] Research suggests that incorporating TMAPA as a small electron donor in these electrolytes can enhance the overall efficiency of DSSCs. []

Q2: What is the role of this compound in photocatalysis?

A: this compound acts as a potent catalytic electron donor in photoredox reactions. [] It forms electron donor-acceptor (EDA) complexes that facilitate various sulfonylation reactions under visible light irradiation. This catalytic activity enables the synthesis of diversely functionalized compounds, highlighting its potential as a sustainable alternative to traditional metal-based photocatalysts.

Q3: How does this compound contribute to the development of new materials with unique optical properties?

A: this compound serves as a building block for synthesizing redox-active triphenylamine-based materials. [] Researchers have explored its incorporation into various molecular structures, leading to the creation of compounds exhibiting fascinating electrochemical and optical behaviors. These materials hold promise for applications in electrochromic devices and as components in color-changing materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.